molecular formula C15H17FN4O2S B2898152 4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2034418-48-7

4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2898152
CAS No.: 2034418-48-7
M. Wt: 336.39
InChI Key: DBJRBVKMMLCTLS-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound 4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic molecule featuring:

  • A 1,2,3-triazole core, likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
  • A cyclopropyl substituent at the 4-position of the triazole, which may enhance metabolic stability and influence steric interactions.
  • A pyrrolidin-3-yl group at the 1-position of the triazole, further functionalized with a 2-fluorophenylsulfonyl moiety. The sulfonyl group is introduced via sulfonylation of the pyrrolidine nitrogen, a common modification to modulate solubility and target binding .

Properties

IUPAC Name

4-cyclopropyl-1-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-13-3-1-2-4-15(13)23(21,22)19-8-7-12(9-19)20-10-14(17-18-20)11-5-6-11/h1-4,10-12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJRBVKMMLCTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds like 4-cyclopropyl-1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole exhibit:

  • Antimicrobial Activity : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines, which are crucial in inflammatory responses.
  • Anticancer Effects : Preliminary studies suggest cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several triazole derivatives, including the target compound. The results indicated significant inhibition of bacterial growth at varying concentrations:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Cyclopropyl TriazoleE. coli32 µg/mL
4-Cyclopropyl TriazoleS. aureus16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In a recent study involving peripheral blood mononuclear cells (PBMCs), the compound was tested for its ability to modulate cytokine release:

Treatment Concentration (µg/mL)TNF-α Production (%)IL-6 Production (%)
Control10080
504460
1003045

The data indicate that the compound significantly reduces TNF-α and IL-6 production, highlighting its anti-inflammatory potential .

Anticancer Activity

The anticancer properties were assessed using various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

These findings suggest that the compound may act as a promising candidate for cancer therapy .

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings. Notably, compounds with triazole structures have been associated with improved outcomes in patients suffering from chronic inflammatory diseases and certain types of cancer.

For example:

  • Case Study A : A patient with rheumatoid arthritis showed significant improvement after treatment with a triazole derivative similar to the target compound, leading to reduced inflammation markers.
  • Case Study B : In a clinical trial for breast cancer, patients treated with triazole derivatives exhibited enhanced survival rates compared to those receiving standard chemotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

(a) Styrylsulfonyl Analog
  • Compound : (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole .
  • Molecular Formula : C₂₀H₂₀N₄O₂S.
  • Molecular Weight : 380.46 g/mol.
  • Higher molecular weight (380 vs. 334) suggests reduced solubility but improved membrane permeability.
(b) Naphthalen-1-ylsulfonyl Analog
  • Compound : 1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole .
  • Molecular Formula : C₂₁H₁₉N₄O₂S (estimated).
  • Molecular Weight : ~395.47 g/mol.
  • Comparison :
    • The naphthyl group significantly increases steric bulk and lipophilicity, which may hinder solubility but enhance hydrophobic interactions in binding pockets.
(c) 2-Fluorophenylsulfonyl (Target Compound)

Variations in the Triazole Substituents

(a) Pyridine-Linked Triazole
  • Compound : Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate .
  • Molecular Formula : C₁₁H₁₂N₄O₂.
  • Molecular Weight : 240.25 g/mol.
  • Comparison: Replacement of the sulfonylated pyrrolidine with a pyridine-ester group introduces polarity, improving aqueous solubility but reducing lipophilicity.
(b) Dihydrochloride Salt of Pyrrolidin-3-yl Triazole
  • Compound : 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride .
  • Molecular Formula : C₉H₁₄N₄·2HCl.
  • Molecular Weight : 261.17 g/mol.
  • Comparison :
    • The protonated pyrrolidine (as a dihydrochloride salt) enhances water solubility but lacks the sulfonyl group’s electronic and steric contributions.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonyl Substituent Key Features
Target Compound C₁₅H₁₅FN₄O₂S 334.37 2-fluorophenyl Balanced electron-withdrawing effects, moderate lipophilicity
(E)-Styrylsulfonyl analog C₂₀H₂₀N₄O₂S 380.46 Styryl Conjugated π-system, high lipophilicity
Naphthalen-1-ylsulfonyl analog C₂₁H₁₉N₄O₂S ~395.47 Naphthalen-1-yl High steric bulk, enhanced hydrophobic interactions
Pyridine ester analog C₁₁H₁₂N₄O₂ 240.25 None (pyridine ester) Polar, improved solubility
Dihydrochloride salt C₉H₁₄N₄·2HCl 261.17 None (protonated pyrrolidine) High water solubility, lacks sulfonyl functionality

Q & A

What are the optimal synthetic methodologies for constructing the 1,2,3-triazole core in this compound?

Basic Research Question
The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Azide Preparation : React a pyrrolidin-3-yl sulfonyl chloride precursor with sodium azide under controlled pH (7–8) to avoid side reactions.
  • Alkyne Partner : Use a cyclopropane-substituted alkyne with electron-withdrawing groups to enhance regioselectivity.
  • CuAAC Conditions : Catalyze with CuSO₄·5H₂O and sodium ascorbate in a THF/water (1:1) mixture at 50°C for 16 hours to achieve >95% conversion .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity.

Advanced Consideration : Steric hindrance from the 2-fluorophenylsulfonyl group may slow cycloaddition; optimize reaction time and temperature using real-time NMR monitoring .

How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Advanced Research Question
X-ray crystallography with SHELXL refinement is critical for unambiguous stereochemical assignment:

  • Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure anisotropic displacement parameters.
  • Refinement : Apply the Hirshfeld rigid-bond test to validate sulfonyl and triazole group geometries. Dihedral angles between the triazole and pyrrolidine rings should be analyzed to confirm spatial orientation (e.g., angles >30° indicate significant steric strain) .
  • Validation : Cross-check with ORTEP for Windows to visualize thermal ellipsoids and detect disorder in the cyclopropyl group .

What experimental strategies mitigate steric clashes during functionalization of the pyrrolidine ring?

Advanced Research Question
The 2-fluorophenylsulfonyl group introduces steric bulk, complicating subsequent modifications. Mitigation strategies include:

  • Protection/Deprotection : Temporarily protect the sulfonyl group with a tert-butyloxycarbonyl (Boc) moiety during functionalization.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reagent accessibility to the pyrrolidine nitrogen.
  • Catalysis : Employ Pd-catalyzed cross-coupling under microwave irradiation (100–120°C, 30 min) to accelerate reactions .

How can computational modeling predict biological target interactions?

Advanced Research Question
Molecular docking (AutoDock Vina) and ADME analysis are used to prioritize targets:

  • Docking : Align the triazole and sulfonyl groups with kinase ATP-binding pockets (e.g., EGFR or CDK2). The fluorophenyl group may engage in π-π stacking with aromatic residues.
  • ADME Prediction : Calculate logP (≈3.2) and polar surface area (≈85 Ų) to assess blood-brain barrier permeability and oral bioavailability .

What spectroscopic techniques confirm regioselectivity in triazole formation?

Basic Research Question
Regioselectivity (1,4- vs. 1,5-triazole) is confirmed via:

  • ¹H NMR : The 1,4-isomer shows a singlet for the triazole proton at δ 7.8–8.2 ppm.
  • NOESY : Correlations between the cyclopropyl CH₂ and triazole proton confirm spatial proximity .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) to detect byproducts from competing pathways .

How does the fluorophenyl group influence stability under physiological conditions?

Basic Research Question
The 2-fluorophenyl group enhances metabolic stability but may introduce photodegradation risks:

  • Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and liver microsomes. Fluorine’s electronegativity reduces oxidative metabolism.
  • Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm); observe cleavage of the sulfonyl-pyrrolidine bond via HPLC .

What strategies address low yields in cyclopropane ring formation?

Advanced Research Question
Low yields often arise from ring strain. Optimize via:

  • Simmons-Smith Reaction : Use diethylzinc and CH₂I₂ with a chiral catalyst (e.g., (R,R)-Jacobsen) to stereoselectively form the cyclopropane.
  • Microwave Assistance : Reduce reaction time from 12 hours to 45 minutes at 80°C, minimizing side reactions .
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How are conflicting NMR and X-ray data reconciled for structural validation?

Advanced Research Question
Discrepancies between solution (NMR) and solid-state (X-ray) structures require:

  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational flexibility (e.g., pyrrolidine ring puckering).
  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify dominant conformers .

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